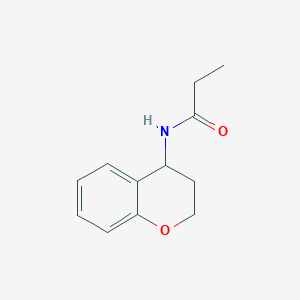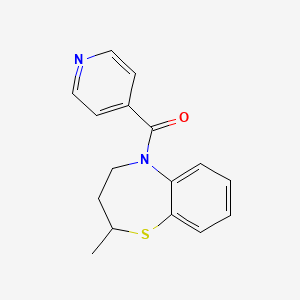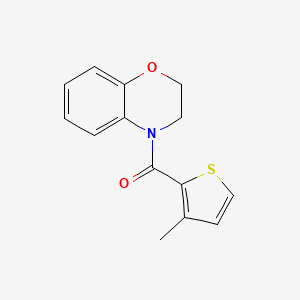![molecular formula C17H16N4O B7495482 N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7495482.png)
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes, such as neurotransmission, cardiac function, and immune response. Adenosine receptors are classified into four subtypes, namely A1, A2A, A2B, and A3, which are expressed in different tissues and have distinct functions. Among these subtypes, the A1 receptor is widely distributed in the brain, heart, and kidney, and is involved in the regulation of sleep, pain, and blood pressure. DPCPX has been extensively studied as a pharmacological tool to investigate the role of the A1 receptor in various physiological and pathological conditions.
Mechanism of Action
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which means that it binds to the receptor and blocks the binding of adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein (Gi), which inhibits the activity of adenylate cyclase and reduces the production of cyclic AMP (cAMP). Adenosine binding to the A1 receptor activates this inhibitory pathway and reduces the activity of the downstream signaling pathways that are regulated by cAMP. By blocking the adenosine binding, DPCPX prevents the activation of this inhibitory pathway and enhances the activity of the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPCPX depend on the specific tissues and signaling pathways that are regulated by the adenosine A1 receptor. In general, DPCPX can enhance the activity of the downstream signaling pathways that are regulated by cAMP, such as the protein kinase A (PKA) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. DPCPX can also modulate the activity of ion channels, such as the inwardly rectifying potassium (Kir) channels and the L-type calcium channels, which are regulated by the A1 receptor in different tissues.
Advantages and Limitations for Lab Experiments
DPCPX has several advantages as a pharmacological tool for studying the adenosine A1 receptor. Firstly, DPCPX is a highly selective antagonist of the A1 receptor, which means that it does not interact with other adenosine receptor subtypes or other receptors. This high selectivity allows researchers to specifically block the A1 receptor and investigate its downstream signaling pathways. Secondly, DPCPX has a well-established synthesis method and can be easily obtained in high purity. This availability allows for consistent and reproducible experiments. However, there are also some limitations of using DPCPX in lab experiments. Firstly, DPCPX has a relatively low potency compared to other A1 receptor antagonists, which means that higher concentrations may be required to achieve the desired pharmacological effects. Secondly, DPCPX has a relatively short half-life in vivo, which means that frequent dosing may be required to maintain the pharmacological effects.
Future Directions
There are several future directions for the research on DPCPX and the adenosine A1 receptor. Firstly, the role of the A1 receptor in various diseases, such as cancer, inflammation, and neurodegeneration, is still poorly understood, and further studies are needed to investigate the potential therapeutic applications of targeting this receptor. Secondly, the development of more potent and selective A1 receptor antagonists may enhance the pharmacological effects of blocking this receptor and improve the therapeutic potential. Thirdly, the identification of novel downstream signaling pathways that are regulated by the A1 receptor may provide new insights into the physiological and pathological functions of this receptor. Overall, the research on DPCPX and the adenosine A1 receptor has the potential to advance our understanding of the complex signaling networks that regulate various physiological processes and provide new avenues for drug discovery and development.
Synthesis Methods
The synthesis of DPCPX involves several steps, starting from the reaction of 3-chloropyridine with 2-amino-3,5-dimethylpyrazole to form 3-(2-amino-3,5-dimethylpyrazol-1-yl)pyridine. This intermediate is then reacted with 2-bromoacetophenone to yield N-(2-bromoacetyl)-3-(2-amino-3,5-dimethylpyrazol-1-yl)pyridine. The final step involves the reaction of this intermediate with ethyl isocyanate to form DPCPX. The overall yield of this synthesis is around 20%, and the purity of the final product can be achieved by recrystallization.
Scientific Research Applications
DPCPX has been widely used as a pharmacological tool to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions. By selectively blocking the A1 receptor, DPCPX can modulate the downstream signaling pathways and physiological responses that are regulated by this receptor. For example, DPCPX has been used to study the role of the A1 receptor in regulating sleep-wake cycles, pain perception, and cardiovascular function. In addition, DPCPX has been used to investigate the potential therapeutic applications of targeting the A1 receptor in various diseases, such as ischemia-reperfusion injury, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-10-13(2)21(20-12)16-8-4-3-7-15(16)19-17(22)14-6-5-9-18-11-14/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYXJBRYBEJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)
![2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)
![3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)

